molecular formula C13H15N3OS B2393408 1-[4-(Benzothiazol-2-yl)piperazino]ethanone CAS No. 172038-65-2

1-[4-(Benzothiazol-2-yl)piperazino]ethanone

Cat. No. B2393408
CAS RN: 172038-65-2
M. Wt: 261.34
InChI Key: HRYGRKJPINOEEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

An efficient eco-friendly microwave-assisted synthesis of a similar compound, “1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone”, has been reported . The synthesis was carried out under optimized copper catalyst copper(II) sulfate pentahydrate/sodium ascorbate, t-BuOH/water (1:1, v/v) to afford the regioselective 1,4-disubstituted 1,2,3-triazole isomer .


Molecular Structure Analysis

The crystal structure of a similar compound, “1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone”, demonstrated a conventional chair conformation for the piperazine ring .


Chemical Reactions Analysis

The reactions involved in the synthesis of the similar compound were greatly accelerated using microwave irradiation .

Future Directions

The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .

properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-10(17)15-6-8-16(9-7-15)13-14-11-4-2-3-5-12(11)18-13/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYGRKJPINOEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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